molecular formula C20H18N2OS2 B2861881 N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034349-43-2

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2861881
CAS No.: 2034349-43-2
M. Wt: 366.5
InChI Key: LVBFOWKLMQBSCD-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the benzo[b]thiophene derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the pyrrole and thiophene substituents: These groups can be introduced through nucleophilic substitution reactions, where the benzo[b]thiophene carboxamide reacts with the corresponding pyrrole and thiophene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.

Mechanism of Action

The mechanism of action of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrrol-2-ylmethyl)benzo[b]thiophene-2-carboxamide
  • N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide
  • N-(1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Uniqueness

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of both pyrrole and thiophene substituents, which can impart distinct electronic and steric properties. These properties may enhance its binding affinity and specificity for certain targets, making it a valuable compound for various applications.

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, cytotoxicity profiles, and molecular interactions.

Chemical Structure and Properties

The compound's structure is characterized by a benzo[b]thiophene core, which is known for its diverse biological activities. The molecular formula is C13H16N2OSC_{13}H_{16}N_{2}OS with a molecular weight of 248.35 g/mol. The structure features a pyrrole ring and a thiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂OS
Molecular Weight248.35 g/mol
CAS Number1286711-00-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives. For instance, compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis (MTB). In vitro assays demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, including multidrug-resistant variants .

Case Study: Antitubercular Activity

A study investigated the efficacy of several benzo[b]thiophene derivatives against MTB. Compound 7b was particularly notable for its high activity against both active and dormant mycobacteria, with MIC values ranging from 0.91 to 2.83 μg/mL . The study also reported low cytotoxicity against human cell lines, indicating a favorable selectivity index (SI) greater than 10, which suggests minimal toxicity to mammalian cells while effectively targeting pathogens .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated using various human cancer cell lines. It was found that many derivatives exhibited low cytotoxicity at concentrations significantly higher than their MICs, making them potential candidates for further development as therapeutic agents . The selectivity index for these compounds often exceeded 10, indicating their potential as selective antimicrobials with reduced risk of harming healthy cells.

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes involved in the metabolism of MTB. The compound demonstrated a binding affinity similar to that of known inhibitors, suggesting that it may inhibit key enzymatic pathways critical for bacterial survival .

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c1-21-10-4-7-16(21)13-22(14-17-8-5-11-24-17)20(23)19-12-15-6-2-3-9-18(15)25-19/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBFOWKLMQBSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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